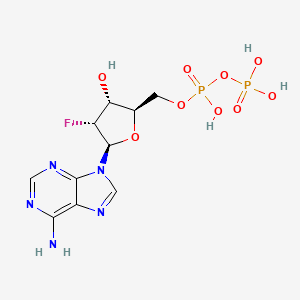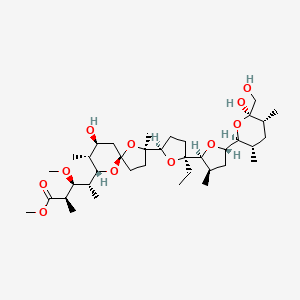
Monensin methyl ester
Übersicht
Beschreibung
Monensin Methyl Ester is a neutral analog of monensin . It is an ionophore, which means it has the ability to form complexes with divalent cations . It is produced by Streptomyces cinnamonensis and has an acyclic polyether sequence and a terminal carboxylic acid moiety .
Synthesis Analysis
Monensin A is a representative of a large group of naturally occurring polyether ionophorous antibiotics . It was discovered in 1967 as a metabolite formed in a biosynthesis of Streptomyces cinnamonensis bacteria . An interesting case is monensin methyl ester which is able to form a proton channel created by eight molecules of monensin methyl ester each with three water molecules bounded in the hydrophilic space .Molecular Structure Analysis
Monensin Methyl Ester has a chemical formula of C37H64O11, an exact mass of 684.44, and a molecular weight of 684.908 . It forms complexes with Li+, Na+, and K+ cations .Chemical Reactions Analysis
Esters, like Monensin Methyl Ester, undergo reactions that are applicable to both acyclic and cyclic esters, called lactones . These reactions include nucleophilic attack on the carbonyl and removal of the leaving group .Physical And Chemical Properties Analysis
Monensin Methyl Ester has a density of 1.2±0.1 g/cm3, a boiling point of 752.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±5.7 mmHg at 25°C . It also has a molar refractivity of 179.8±0.4 cm3, a polar surface area of 142 Å2, and a polarizability of 71.3±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Complex Formation with Metal Cations
Monensin A Methyl Ester Complexes with Monovalent Metal Cations : MON1 can form stable 1:1 stoichiometry complexes with Li+, Na+, and K+ cations. These complexes are stabilized by intramolecular hydrogen bonds involving OH groups. Notably, the structure of these complexes does not include any intramolecular hydrogen bonds with the C=O ester group of MON1 (Huczyński et al., 2006).
Complexes with Divalent Cations : MON1 has also demonstrated the ability to form stable complexes with divalent cations, including Mg2+, Ca2+, Sr2+, and Ba2+. These complexes exhibit certain fragmentation patterns under varying conditions (Huczyński et al., 2006).
Spectroscopic and Semiempirical Studies
- Spectroscopic and Semiempirical Analysis : MON1 and its hydrates have been analyzed using spectroscopic methods and semiempirical calculations. These studies revealed new biophysical and biochemical properties, suggesting potential applications in studying proton-transfer processes and in the development of proton channels (Huczyński et al., 2006).
Application in Biochemistry and Molecular Biology
- Cell Cycle Disruption in Parasites : Research has shown that monensin can disrupt the cell cycle of Toxoplasma gondii, a coccidian parasite. This effect is mediated through the DNA repair enzyme TgMSH-1, suggesting a novel mechanism of action for monensin in parasitic control (Lavine & Arrizabalaga, 2010).
Ion Transport and Membrane Interaction Studies
- Ion Transport Across Membranes : Studies on monensin and its derivatives, such as ethyl-monensin, have elucidated their roles in ion transport across lipid membranes. These compounds can facilitate both nonelectrogenic and electrogenic ion transport, which is significant for understanding their activity in biological systems (Antonenko et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZSHIENRKVSE-RJTHVKINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182804 | |
| Record name | Monensin methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monensin methyl ester | |
CAS RN |
28636-21-7 | |
| Record name | Monensin methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monensin methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



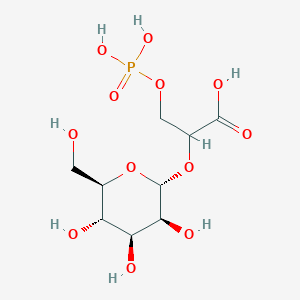
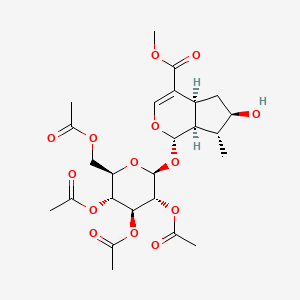
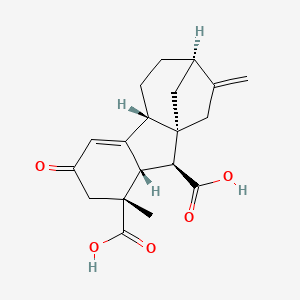


![2-Oxo-3-benzo[h][1]benzopyrancarboxylic acid ethyl ester](/img/structure/B1221256.png)

![[(4R,6R)-4-[6-(dimethylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1221261.png)


![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1221266.png)
